molecular formula C18H13NO3 B5379368 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one

Cat. No.: B5379368
M. Wt: 291.3 g/mol
InChI Key: SICVHBAOKGNLCR-FNORWQNLSA-N
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Description

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one is a complex organic compound that features a quinoline core structure substituted with a 1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Heck reaction, where 1,3-benzodioxole is coupled with a suitable halogenated quinoline derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one is unique due to its combination of the quinoline and benzodioxole moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-16-10-13(19-15-4-2-1-3-14(15)16)7-5-12-6-8-17-18(9-12)22-11-21-17/h1-10H,11H2,(H,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICVHBAOKGNLCR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=CC(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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